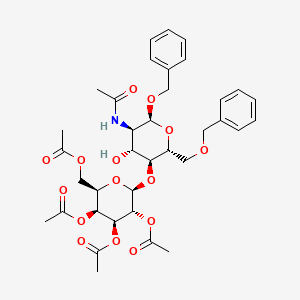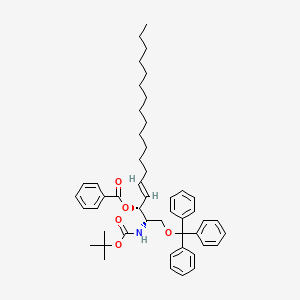
Calcium arabinoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium arabinoate is a calcium salt of arabinonic acid. It is a compound that has garnered interest due to its potential applications in various fields, including food, pharmaceuticals, and materials science. The compound is characterized by its ability to form stable complexes and its potential bioavailability as a calcium supplement.
Mechanism of Action
Target of Action
Calcium arabinoate, like other calcium salts, primarily targets intracellular calcium channels and receptors . These targets play a crucial role in maintaining cellular calcium homeostasis and participate in cell proliferation and skin cell homeostasis . Calcium-binding proteins, mainly calmodulin and calbindins, sequester free intracellular calcium ions and transport them to signaling hubs .
Mode of Action
This compound interacts with its targets by increasing the concentration of calcium ions in the cells. This is similar to the action of calcium carbonate, which acts by neutralizing hydrochloric acid in gastric secretions . The subsequent increase in pH may inhibit the action of pepsin, and an increase in bicarbonate ions and prostaglandins may confer cytoprotective effects .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a role in the process of microbially induced calcium carbonate precipitation (MICP), which involves the urease and carbonic anhydrase pathways . The synergistic combination of these pathways creates optimal conditions for efficient CO2 capture, followed by its subsequent storage through conversion into calcium carbonate .
Pharmacokinetics
The pharmacokinetics of this compound would be expected to be similar to other calcium salts. For instance, calcium carbonate exhibits linear pharmacokinetics due to a first-order reaction . The pharmacokinetic parameters, including mean residence time (MRT), volume of distribution at steady state (Vdss), total clearance (CLtot), and area under the curve (AUC), indicate that calcium salts may undergo similar mechanisms of calcium metabolism .
Result of Action
The molecular and cellular effects of this compound’s action involve the regulation of intracellular calcium levels, which is crucial for various cellular functions. Calcium ions are one of the most diverse signaling mediators and intracellular second messengers, contributing to the establishment and maintenance of the skin architecture and homeostasis .
Action Environment
Environmental factors can influence the action of this compound. For instance, the environmental adaptation stage of microorganisms in sandy soil can slow the reaction rate of MICP in the sandy soil environment compared to the solution environment . Factors influencing this include substrate concentration, temperature, pH, particle size, and grouting method .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium arabinoate can be synthesized through the neutralization of arabinonic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving arabinonic acid in water and gradually adding calcium hydroxide or calcium carbonate under controlled pH conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological processes where arabinose is oxidized to arabinonic acid using microbial or enzymatic methods. The resulting arabinonic acid is then reacted with calcium sources to produce this compound. This method ensures high purity and yield, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Although less common, reduction reactions can occur under specific conditions, potentially converting this compound back to its precursor forms.
Substitution: this compound can participate in substitution reactions where the arabinonic acid moiety can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products Formed:
Oxidation Products: Various carboxylic acids and their derivatives.
Reduction Products: Arabinose and other reduced sugars.
Substitution Products: Halogenated or acylated derivatives of arabinonic acid.
Scientific Research Applications
Calcium arabinoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its role in cellular metabolism and as a potential calcium supplement in biological systems.
Medicine: Explored for its potential use in calcium supplementation and as a component in pharmaceutical formulations.
Industry: Utilized in the production of biodegradable materials and as an additive in food products to enhance calcium content.
Comparison with Similar Compounds
Calcium gluconate: Another calcium salt used for calcium supplementation, known for its high solubility and bioavailability.
Calcium lactate: Commonly used in food and pharmaceutical industries for calcium fortification.
Calcium carbonate: Widely used as a calcium supplement and antacid, but less soluble compared to calcium arabinoate.
Uniqueness: this compound is unique due to its potential dual role as a calcium supplement and a source of arabinonic acid, which may have additional metabolic benefits. Its stability and bioavailability make it a promising candidate for various applications compared to other calcium salts.
Properties
CAS No. |
22373-09-7 |
|---|---|
Molecular Formula |
C10H18CaO12 |
Molecular Weight |
370.32 g/mol |
IUPAC Name |
calcium;(2S,3R,4R)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/2C5H10O6.Ca/c2*6-1-2(7)3(8)4(9)5(10)11;/h2*2-4,6-9H,1H2,(H,10,11);/q;;+2/p-2/t2*2-,3-,4+;/m11./s1 |
InChI Key |
XAHGBSMZOUCKFJ-JQTJLMCZSA-L |
SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[Ca+2] |
Canonical SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] |
Synonyms |
D-Arabinonic Acid Calcium Salt; NSC 224305; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)
![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1139754.png)



